

Solubility and pKa of 5-Methyltetrazole

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-Methyltetrazole

Cat. No.: B045412

[Get Quote](#)

An In-depth Technical Guide to the Solubility and pKa of **5-Methyltetrazole**

Introduction

5-Methyltetrazole (CAS No: 4076-36-2) is a heterocyclic organic compound with the molecular formula $C_2H_4N_4$.^{[1][2][3][4][5][6]} It consists of a five-membered ring of four nitrogen atoms and one carbon atom, with a methyl group attached to the carbon. The tetrazole ring is a significant pharmacophore in medicinal chemistry, often employed as a bioisosteric replacement for a carboxylic acid group, which can enhance metabolic stability and modulate physicochemical properties.^[7] This compound serves as a crucial intermediate in the synthesis of various pharmaceuticals, including cephalosporin antibiotics, and is also utilized in the development of agrochemicals and energetic materials.^{[1][6]} Understanding its fundamental physicochemical properties, such as solubility and the acid dissociation constant (pKa), is critical for its application in drug design, formulation, and synthesis.

This technical guide provides a comprehensive overview of the pKa and solubility of **5-Methyltetrazole**, details the experimental protocols for their determination, and presents this information in a format accessible to researchers, scientists, and drug development professionals.

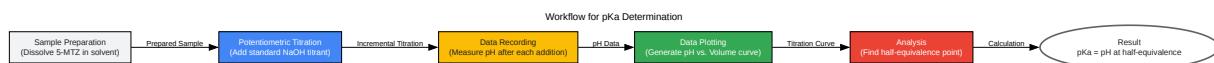
Physicochemical Properties of 5-Methyltetrazole

The core physicochemical properties of **5-Methyltetrazole** are summarized in the table below. These values are essential for predicting its behavior in various chemical and biological systems.

Property	Value	Source(s)
Molecular Formula	C ₂ H ₄ N ₄	[1][2][3][4][5][6][8]
Molecular Weight	84.08 g/mol	[1][2][3][4][5][6][8]
pKa	3.32 (at 25°C)	[1][8]
Appearance	White to Off-White Solid/Crystal Powder	[1][6]
Melting Point	142-146 °C	[1][5][8]
Water Solubility	Soluble / High Solubility	[1][8][9]
Organic Solvent Solubility	Soluble in Methanol, DMSO, Chloroform	[1][8]

Experimental Protocols

Accurate determination of pKa and solubility is fundamental for chemical and pharmaceutical development. The following sections detail the standard methodologies for measuring these properties for **5-Methyltetrazole**.


Determination of pKa (Acid Dissociation Constant)

The pKa of **5-Methyltetrazole** is typically determined via potentiometric titration. This method involves monitoring the pH of a solution of the compound as a titrant of known concentration is added.

Methodology: Potentiometric Titration

- **Solution Preparation:** A precise amount of **5-Methyltetrazole** is weighed and dissolved in deionized water or a suitable water-cosolvent mixture (e.g., water-methanol) to ensure complete dissolution.[7]
- **Titrant Preparation:** A standard solution of a strong base, typically 0.1 M Sodium Hydroxide (NaOH), is prepared and standardized.[7]

- Apparatus Setup: A calibrated pH meter with a glass electrode is used to measure the pH of the solution. The titrant is delivered using a calibrated burette. The solution is constantly stirred using a magnetic stirrer to ensure homogeneity.
- Titration Procedure: The NaOH solution is added to the **5-Methyltetrazole** solution in small, precise increments. After each addition, the solution is allowed to equilibrate, and the pH is recorded.[7]
- Data Analysis: A titration curve is constructed by plotting the measured pH values against the volume of NaOH added. The equivalence point is identified from the sharpest inflection in the curve. The pKa is then determined as the pH at the half-equivalence point, where exactly half of the **5-Methyltetrazole** has been neutralized.[7]

[Click to download full resolution via product page](#)

Workflow for pKa Determination via Potentiometric Titration.

Determination of Solubility

The shake-flask method, also known as the isothermal saturation method, is a standard and reliable technique for determining the equilibrium solubility of a compound in a given solvent.

Methodology: Isothermal Saturation (Shake-Flask Method)

- Sample Preparation: An excess amount of solid **5-Methyltetrazole** is added to a known volume of the solvent of interest (e.g., water, methanol, DMSO) in a sealed container, such as a glass vial or flask.[7]
- Equilibration: The container is agitated in a thermostatically controlled shaker or water bath at a constant temperature (e.g., 25°C) for a sufficient period (typically 24-72 hours) to ensure that equilibrium between the dissolved and undissolved solid is reached.[7]

- Phase Separation: After equilibration, the suspension is allowed to stand, and the undissolved solid is separated from the saturated solution. This is achieved by filtration through a filter that does not adsorb the compound, or by centrifugation.[7]
- Quantification: The concentration of **5-Methyltetrazole** in the clear, saturated supernatant is accurately measured using a validated analytical method.[7] High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy are commonly employed for this purpose. [7][10]
- Calculation: The solubility is expressed as the concentration of the compound in the saturated solution, typically in units of mg/mL or mol/L.[7]

[Click to download full resolution via product page](#)

Workflow for Solubility Determination via Isothermal Saturation.

Conclusion

5-Methyltetrazole is a compound of significant interest in pharmaceutical and chemical industries. Its pKa of 3.32 indicates it is a weak acid, a property crucial for its behavior in physiological environments and its use as a carboxylic acid bioisostere. The compound exhibits high solubility in water and is also soluble in common organic solvents like methanol and DMSO, which is an important consideration for reaction conditions and formulation development. The standardized protocols for pKa and solubility determination outlined in this guide provide a reliable framework for researchers to characterize **5-Methyltetrazole** and its derivatives, facilitating its effective application in drug discovery and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chembk.com [chembk.com]
- 2. 5-Methyl tetrazole | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompas.com]
- 3. 1H-Tetrazole, 5-methyl- [webbook.nist.gov]
- 4. GSRS [precision.fda.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. 5-Methyl Tetrazole - Natural Micron Pharm Tech [nmpharmtech.com]
- 7. benchchem.com [benchchem.com]
- 8. 5-Methyl-1H-teriazole | 4076-36-2 [chemicalbook.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Solubility and pKa of 5-Methyltetrazole]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b045412#solubility-and-pka-of-5-methyltetrazole>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com